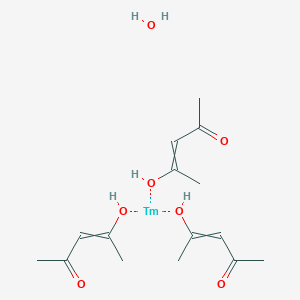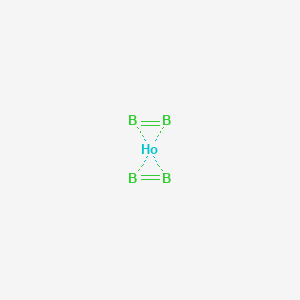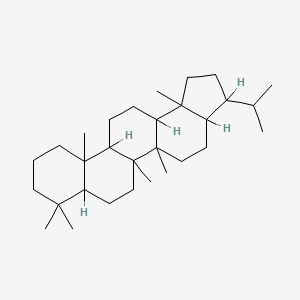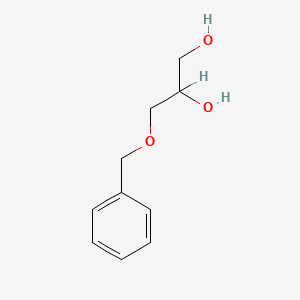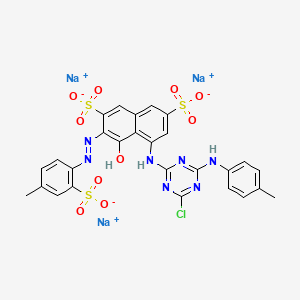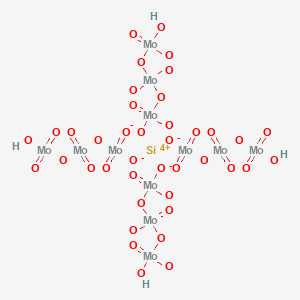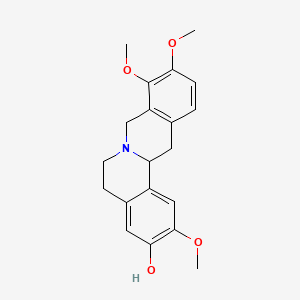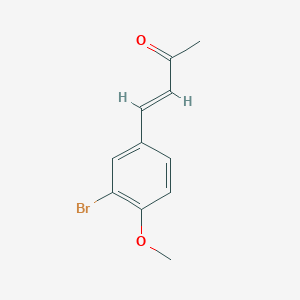
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromo and methoxy substituent on a phenyl ring, along with a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxybenzaldehyde and acetone.
Aldol Condensation: The key step involves an aldol condensation reaction between 3-bromo-4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Compounds with different substituents replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of related compounds, including their effects on cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
(3E)-4-(3-Bromo-4-hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
(3E)-4-(3-Chloro-4-methoxyphenyl)but-3-en-2-one: Similar structure but with a chloro group instead of a bromo group.
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a ketone group.
Uniqueness: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is unique due to the specific combination of bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1331560-65-6 |
|---|---|
Molekularformel |
C11H11BrO2 |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
AOVJTAMOQFOZJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Kanonische SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Synonyme |
(3E)-4-(3-BroMo-4-Methoxyphenyl)but-3-en-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



